Lipoxin A5

Beschreibung

Eigenschaften

CAS-Nummer |

110657-98-2 |

|---|---|

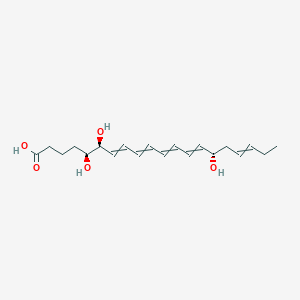

Molekularformel |

C20H30O5 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

(5S,6S,15S)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1 |

InChI-Schlüssel |

ZZMKOZNTEJVKRY-FHWLQOOXSA-N |

Isomerische SMILES |

CCC=CC[C@@H](C=CC=CC=CC=C[C@@H]([C@H](CCCC(=O)O)O)O)O |

Kanonische SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Aussehen |

Assay:≥95%A solution in ethanol |

Synonyme |

5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lipoxin A5: Discovery and Biosynthesis from Eicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a crucial role in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of LXA5. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to investigate and potentially harness the therapeutic potential of this potent anti-inflammatory and pro-resolving molecule. This document outlines the key enzymatic steps in its formation, its interaction with the ALX/FPR2 receptor, and the subsequent intracellular signaling cascades. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising field.

Discovery of this compound

This compound was first identified in 1985 by Wong and colleagues. Their seminal work involved the incubation of the omega-3 fatty acid eicosapentaenoic acid (EPA) with porcine leukocytes.[1][2] Through a combination of reverse-phase high-performance liquid chromatography (RP-HPLC) and spectroscopic analysis, they isolated and characterized a novel series of trihydroxy pentaenes, which they named lipoxins. LXA5 was identified as 5S,6R,15S-trihydroxy-7E,9E,11Z,13E,17Z-eicosapentaenoic acid.[2] This discovery expanded the understanding of lipid mediator biosynthesis beyond arachidonic acid-derived eicosanoids and highlighted the potential for omega-3 fatty acids to generate potent bioactive molecules.

Biosynthesis of this compound from EPA

The biosynthesis of LXA5 is a prime example of transcellular metabolism, requiring the coordinated action of different cell types and their respective lipoxygenase (LOX) enzymes.[3][4] The primary pathway involves the sequential oxygenation of EPA by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

Step 1: Formation of 15-hydroperoxyeicosapentaenoic acid (15-HpEPE)

The process is initiated in cells that express 15-LOX, such as epithelial cells, eosinophils, or monocytes. These cells convert EPA into the unstable intermediate 15-HpEPE, which is then rapidly reduced to 15-hydroxyeicosapentaenoic acid (15-HEPE).

Step 2: Uptake and Conversion by 5-LOX Expressing Cells

The 15-HEPE is then released and taken up by a second cell type that expresses 5-LOX, most notably neutrophils.

Step 3: Formation of the Epoxide Intermediate and Hydrolysis to LXA5

Within the neutrophil, 5-LOX acts on 15-HEPE to form a key 5(6)-epoxide intermediate. This unstable epoxide is then enzymatically hydrolyzed to yield this compound. Activated human neutrophils have been shown to convert 15-HEPE to LXA5 and its stereoisomer, 15-epi-LXA5.

Signaling Pathway of this compound

This compound, like other lipoxins, exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the lipoxin A4 receptor, or ALX/FPR2. This receptor is expressed on various immune cells, including neutrophils, monocytes, and macrophages. The binding of LXA5 to ALX/FPR2 initiates a signaling cascade that ultimately leads to the resolution of inflammation.

Upon ligand binding, the ALX/FPR2 receptor signals through G proteins to modulate several downstream effector pathways:

-

Inhibition of Pro-inflammatory Pathways: LXA5 signaling can inhibit the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines like IL-8.

-

Modulation of Kinase Cascades: The signaling cascade involves the activation of phospholipase C (PLC) and subsequent modulation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.

-

Calcium Mobilization: In certain cell types, LXA5 can induce a transient increase in intracellular calcium, which is involved in processes like neutrophil migration.

-

Stimulation of Pro-resolving Functions: LXA5 promotes the resolution of inflammation by inhibiting neutrophil chemotaxis and infiltration, stimulating monocyte chemotaxis, and enhancing the phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).

Quantitative Data

While extensive quantitative data for LXA5 is still emerging, its biological potency is reported to be similar to that of the well-characterized Lipoxin A4 (LXA4). Exogenous 15-epi-lipoxin A5 has been shown to significantly decrease exudate neutrophils in in vivo models of inflammation.

| Parameter | Lipoxin A4 (for comparison) | This compound (reported) | Reference |

| Receptor Binding Affinity (Kd) | ~0.7 nM (for ALX/FPR2) | Data not available | |

| Inhibition of Neutrophil Chemotaxis (IC50) | ~1 nM (in response to LTB4) | Potency reported to be similar to LXA4 | |

| Contraction of Guinea Pig Lung Parenchymal Strips | Similar potency to LXA5 | Dose-dependent contraction | |

| Induction of Superoxide Anion Generation in Canine Neutrophils | Similar potency to LXA5 | Induces superoxide generation |

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

The analysis of lipoxins in biological samples requires sensitive and specific methods due to their low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Protein Precipitation: To 1 mL of plasma or cell culture supernatant, add 2 volumes of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for at least 2 hours. Centrifuge at 3000 x g for 10 minutes at 4°C. Collect the supernatant.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100mg/1mL). Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Acidify the supernatant to pH ~3.5 with formic acid. Load the sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the lipoxins with 2 mL of methyl formate or an appropriate solvent like ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile/methanol with 0.1% acetic acid) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transition for LXA5 is m/z 349 > 115.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

Chamber Preparation: Use a Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant and Inhibitor Addition: Add a chemoattractant (e.g., 10 nM LTB4 or fMLP) to the lower wells. In the upper wells, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with different concentrations of LXA5 or vehicle control.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the membrane. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescence-based method after pre-labeling the cells with a dye like Calcein-AM.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of LXA5 compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of LXA5 to induce an increase in intracellular calcium concentration ([Ca2+]i) through its receptor.

-

Cell Culture: Use a cell line that endogenously expresses the ALX/FPR2 receptor or has been transfected to express it (e.g., HEK293 cells). Plate the cells in a 96-well or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

-

Assay: Use a fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader. Measure the baseline fluorescence, then add different concentrations of LXA5 and monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in [Ca2+]i.

-

Data Analysis: Determine the dose-response curve and calculate the EC50 value for LXA5-induced calcium mobilization.

Conclusion and Future Directions

This compound, an EPA-derived specialized pro-resolving mediator, represents a promising endogenous molecule for the development of novel anti-inflammatory and pro-resolving therapeutics. Its biosynthesis via transcellular pathways highlights the complex interplay between different cell types in the regulation of inflammation. The activation of the ALX/FPR2 receptor by LXA5 triggers a cascade of intracellular events that collectively dampen pro-inflammatory signaling and promote the clearance of inflammatory cells and debris.

While the biological actions of LXA5 are understood to be similar to the more extensively studied LXA4, further research is needed to fully delineate its unique pharmacological profile and to obtain more comprehensive quantitative data on its potency and efficacy in various preclinical models. The detailed experimental protocols provided in this guide are intended to facilitate these investigations. A deeper understanding of the biosynthesis, signaling, and therapeutic effects of LXA5 will be instrumental in the development of new strategies to treat a wide range of inflammatory diseases.

References

- 1. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and biological activities of this compound and B5 from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lipoxin A5: Discovery and Biosynthesis from Eicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a crucial role in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of LXA5. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to investigate and potentially harness the therapeutic potential of this potent anti-inflammatory and pro-resolving molecule. This document outlines the key enzymatic steps in its formation, its interaction with the ALX/FPR2 receptor, and the subsequent intracellular signaling cascades. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising field.

Discovery of this compound

This compound was first identified in 1985 by Wong and colleagues. Their seminal work involved the incubation of the omega-3 fatty acid eicosapentaenoic acid (EPA) with porcine leukocytes.[1][2] Through a combination of reverse-phase high-performance liquid chromatography (RP-HPLC) and spectroscopic analysis, they isolated and characterized a novel series of trihydroxy pentaenes, which they named lipoxins. LXA5 was identified as 5S,6R,15S-trihydroxy-7E,9E,11Z,13E,17Z-eicosapentaenoic acid.[2] This discovery expanded the understanding of lipid mediator biosynthesis beyond arachidonic acid-derived eicosanoids and highlighted the potential for omega-3 fatty acids to generate potent bioactive molecules.

Biosynthesis of this compound from EPA

The biosynthesis of LXA5 is a prime example of transcellular metabolism, requiring the coordinated action of different cell types and their respective lipoxygenase (LOX) enzymes.[3][4] The primary pathway involves the sequential oxygenation of EPA by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

Step 1: Formation of 15-hydroperoxyeicosapentaenoic acid (15-HpEPE)

The process is initiated in cells that express 15-LOX, such as epithelial cells, eosinophils, or monocytes. These cells convert EPA into the unstable intermediate 15-HpEPE, which is then rapidly reduced to 15-hydroxyeicosapentaenoic acid (15-HEPE).

Step 2: Uptake and Conversion by 5-LOX Expressing Cells

The 15-HEPE is then released and taken up by a second cell type that expresses 5-LOX, most notably neutrophils.

Step 3: Formation of the Epoxide Intermediate and Hydrolysis to LXA5

Within the neutrophil, 5-LOX acts on 15-HEPE to form a key 5(6)-epoxide intermediate. This unstable epoxide is then enzymatically hydrolyzed to yield this compound. Activated human neutrophils have been shown to convert 15-HEPE to LXA5 and its stereoisomer, 15-epi-LXA5.

Signaling Pathway of this compound

This compound, like other lipoxins, exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the lipoxin A4 receptor, or ALX/FPR2. This receptor is expressed on various immune cells, including neutrophils, monocytes, and macrophages. The binding of LXA5 to ALX/FPR2 initiates a signaling cascade that ultimately leads to the resolution of inflammation.

Upon ligand binding, the ALX/FPR2 receptor signals through G proteins to modulate several downstream effector pathways:

-

Inhibition of Pro-inflammatory Pathways: LXA5 signaling can inhibit the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines like IL-8.

-

Modulation of Kinase Cascades: The signaling cascade involves the activation of phospholipase C (PLC) and subsequent modulation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.

-

Calcium Mobilization: In certain cell types, LXA5 can induce a transient increase in intracellular calcium, which is involved in processes like neutrophil migration.

-

Stimulation of Pro-resolving Functions: LXA5 promotes the resolution of inflammation by inhibiting neutrophil chemotaxis and infiltration, stimulating monocyte chemotaxis, and enhancing the phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).

Quantitative Data

While extensive quantitative data for LXA5 is still emerging, its biological potency is reported to be similar to that of the well-characterized Lipoxin A4 (LXA4). Exogenous 15-epi-lipoxin A5 has been shown to significantly decrease exudate neutrophils in in vivo models of inflammation.

| Parameter | Lipoxin A4 (for comparison) | This compound (reported) | Reference |

| Receptor Binding Affinity (Kd) | ~0.7 nM (for ALX/FPR2) | Data not available | |

| Inhibition of Neutrophil Chemotaxis (IC50) | ~1 nM (in response to LTB4) | Potency reported to be similar to LXA4 | |

| Contraction of Guinea Pig Lung Parenchymal Strips | Similar potency to LXA5 | Dose-dependent contraction | |

| Induction of Superoxide Anion Generation in Canine Neutrophils | Similar potency to LXA5 | Induces superoxide generation |

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

The analysis of lipoxins in biological samples requires sensitive and specific methods due to their low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Protein Precipitation: To 1 mL of plasma or cell culture supernatant, add 2 volumes of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for at least 2 hours. Centrifuge at 3000 x g for 10 minutes at 4°C. Collect the supernatant.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100mg/1mL). Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Acidify the supernatant to pH ~3.5 with formic acid. Load the sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the lipoxins with 2 mL of methyl formate or an appropriate solvent like ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile/methanol with 0.1% acetic acid) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transition for LXA5 is m/z 349 > 115.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

Chamber Preparation: Use a Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant and Inhibitor Addition: Add a chemoattractant (e.g., 10 nM LTB4 or fMLP) to the lower wells. In the upper wells, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with different concentrations of LXA5 or vehicle control.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the membrane. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescence-based method after pre-labeling the cells with a dye like Calcein-AM.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of LXA5 compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of LXA5 to induce an increase in intracellular calcium concentration ([Ca2+]i) through its receptor.

-

Cell Culture: Use a cell line that endogenously expresses the ALX/FPR2 receptor or has been transfected to express it (e.g., HEK293 cells). Plate the cells in a 96-well or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

-

Assay: Use a fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader. Measure the baseline fluorescence, then add different concentrations of LXA5 and monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in [Ca2+]i.

-

Data Analysis: Determine the dose-response curve and calculate the EC50 value for LXA5-induced calcium mobilization.

Conclusion and Future Directions

This compound, an EPA-derived specialized pro-resolving mediator, represents a promising endogenous molecule for the development of novel anti-inflammatory and pro-resolving therapeutics. Its biosynthesis via transcellular pathways highlights the complex interplay between different cell types in the regulation of inflammation. The activation of the ALX/FPR2 receptor by LXA5 triggers a cascade of intracellular events that collectively dampen pro-inflammatory signaling and promote the clearance of inflammatory cells and debris.

While the biological actions of LXA5 are understood to be similar to the more extensively studied LXA4, further research is needed to fully delineate its unique pharmacological profile and to obtain more comprehensive quantitative data on its potency and efficacy in various preclinical models. The detailed experimental protocols provided in this guide are intended to facilitate these investigations. A deeper understanding of the biosynthesis, signaling, and therapeutic effects of LXA5 will be instrumental in the development of new strategies to treat a wide range of inflammatory diseases.

References

- 1. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and biological activities of this compound and B5 from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Lipoxin A5 in Animal Models of Inflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxins are endogenous specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. Derived from polyunsaturated fatty acids, they actively orchestrate the return to tissue homeostasis by inhibiting leukocyte trafficking, stimulating the clearance of apoptotic cells, and downregulating pro-inflammatory cytokine production.[1] Among the lipoxin family, Lipoxin A4 (LXA4) has been extensively studied for its potent anti-inflammatory and pro-resolving properties. This technical guide focuses on the emerging role of Lipoxin A5 (LXA5), a lesser-known but structurally related lipoxin, in animal models of inflammatory disease. Due to the limited availability of data specifically on LXA5, this guide will also present comparative data on the well-characterized effects of LXA4 to provide a broader context for its potential therapeutic applications.

This document provides a comprehensive overview of the quantitative effects of LXA5 and LXA4 in various inflammatory models, detailed experimental protocols for key studies, and a visual representation of the signaling pathways involved.

Data Presentation: Quantitative Effects of this compound and Lipoxin A4

The following tables summarize the quantitative data from studies investigating the effects of this compound and Lipoxin A4 in various animal models of inflammatory diseases.

Table 1: Effects of 15-epi-Lipoxin A5 Methyl Ester in a Mouse Dorsal Air Pouch Model of TNF-α-induced Inflammation

| Parameter | Vehicle Control | 15-epi-LXA5-ME (100 ng, i.v.) | Percentage Change | Reference |

| Total Exudate Cells (x10⁶) at 24h | ~12.5 | ~7.5 | ↓ 40% | [2] |

| Exudate Neutrophils (x10⁶) at 24h | ~10.0 | ~5.0 | ↓ 50% | [2] |

| Exudate Macrophages (x10⁶) at 24h | ~1.0 | ~1.5 | ↑ 50% | [2] |

| IL-1β (pg/mL) in exudate at 24h | ~150 | ~50 | ↓ 67% | [3] |

| IL-6 (pg/mL) in exudate at 24h | ~4000 | ~1500 | ↓ 62.5% | |

| CXCL1 (pg/mL) in exudate at 24h | ~6000 | ~2000 | ↓ 67% | |

| IL-10 (pg/mL) in exudate at 24h | ~50 | ~150 | ↑ 200% |

Table 2: Effects of Lipoxin A4 in a Mouse Model of Imiquimod-Induced Psoriasis

| Parameter | Control | Imiquimod (IMQ) | IMQ + LXA4 (10 mg/kg/day, i.p.) | Reference |

| Psoriasis Area and Severity Index (PASI) Score (Day 7) | 0 | ~8.5 | ~3.5 | |

| Epidermal Thickness (µm) | ~15 | ~80 | ~30 | |

| IL-17A in serum (pg/mL) | Undetectable | ~400 | ~150 | |

| TNF-α in serum (pg/mL) | ~20 | ~120 | ~50 | |

| IL-1β in serum (pg/mL) | Undetectable | ~150 | ~60 | |

| CCL20 in serum (pg/mL) | ~50 | ~300 | ~120 |

Table 3: Effects of a Lipoxin A4 Analog (ZK-192) in a Mouse Model of TNBS-Induced Colitis

| Parameter | Control | TNBS | TNBS + ZK-192 (1 mg/kg, p.o.) | Reference |

| Change in Body Weight (%) | Gain | ~ -20% | ~ -5% | |

| Macroscopic Damage Score | 0 | ~4.5 | ~1.5 | |

| Myeloperoxidase (MPO) Activity (U/mg protein) | ~0.2 | ~2.5 | ~0.8 | |

| TNF-α mRNA (relative expression) | 1 | ~12 | ~4 | |

| IFN-γ mRNA (relative expression) | 1 | ~8 | ~2.5 |

Table 4: Effects of Lipoxin A4 in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Control | LPS | LPS + LXA4 | Reference |

| Total Cells in BALF (x10⁵) | ~0.5 | ~8.0 | ~4.0 | |

| Neutrophils in BALF (%) | <5% | ~80% | ~40% | |

| MPO Activity in Lung (U/g tissue) | ~1.0 | ~6.0 | ~3.0 | |

| TNF-α in BALF (pg/mL) | <50 | ~500 | ~200 | |

| IL-6 in BALF (pg/mL) | <20 | ~400 | ~150 |

Table 5: Effects of Lipoxin A4 in a Mouse Model of Collagen-Induced Arthritis

| Parameter | Control | CIA | CIA + LXA4 | Reference |

| Arthritis Severity Score | 0 | Increased | Decreased | |

| TNF-α in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| IL-6 in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| IL-1β in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| p-p38/total p38 ratio in Synovial Tissue | Low | High | Reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Mouse Dorsal Air Pouch Model of Inflammation (for 15-epi-Lipoxin A5)

Objective: To evaluate the anti-inflammatory and pro-resolving effects of 15-epi-LXA5 in a model of localized inflammation.

Animal Model: Male BALB/c mice (7 weeks old).

Procedure:

-

Air Pouch Formation:

-

Anesthetize mice with isoflurane.

-

Inject 3 mL of sterile air subcutaneously into the dorsal region on day 0 and day 3 to create a stable air pouch.

-

-

Induction of Inflammation:

-

On day 6, inject 1 mL of sterile saline containing 25 ng of recombinant murine TNF-α directly into the air pouch.

-

-

Treatment:

-

Administer 15-epi-LXA5 methyl ester (100 ng in 100 µL of sterile saline) or vehicle (sterile saline) intravenously 10 minutes prior to TNF-α challenge.

-

-

Sample Collection and Analysis:

-

At 24 hours post-challenge, euthanize the mice.

-

Lavage the air pouch with 2 mL of sterile saline.

-

Collect the exudate and centrifuge to separate cells from the supernatant.

-

Determine total cell counts using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Measure cytokine and chemokine levels (IL-1β, IL-6, CXCL1, IL-10) in the cell-free supernatant using ELISA.

-

Imiquimod-Induced Psoriasis-Like Dermatitis in Mice (for Lipoxin A4)

Objective: To assess the therapeutic potential of LXA4 in a model of psoriasis.

Animal Model: Male BALB/c mice (6-8 weeks old).

Procedure:

-

Induction of Psoriasis-like Dermatitis:

-

Shave the dorsal skin of the mice.

-

Apply 62.5 mg of 5% imiquimod (IMQ) cream daily to the shaved back for 7 consecutive days.

-

-

Treatment:

-

Administer LXA4 (10 mg/kg/day) or vehicle intraperitoneally daily, prior to the application of IMQ cream.

-

-

Assessment of Disease Severity:

-

Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.

-

Measure epidermal thickness from histological sections of skin biopsies taken at the end of the experiment.

-

-

Sample Collection and Analysis:

-

On day 8, collect blood samples for serum cytokine analysis (IL-17A, TNF-α, IL-1β, CCL20) by ELISA.

-

Collect skin tissue for histological analysis (H&E staining) and to measure local inflammatory markers.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (for Lipoxin A4 analog)

Objective: To investigate the efficacy of a Lipoxin A4 analog in a model of inflammatory bowel disease.

Animal Model: Female BALB/c mice.

Procedure:

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

-

-

Treatment:

-

Administer the LXA4 analog ZK-192 (e.g., 1 mg/kg) or vehicle orally once daily, starting on the same day as DSS administration (preventive) or after the onset of clinical signs (therapeutic).

-

-

Assessment of Disease Activity:

-

Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the mice and collect the colon.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess tissue damage.

-

Measure myeloperoxidase (MPO) activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

-

Analyze the expression of inflammatory cytokine mRNA (e.g., TNF-α, IFN-γ) in the colonic mucosa by qRT-PCR.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (for Lipoxin A4)

Objective: To evaluate the protective effects of LXA4 in a model of acute lung inflammation.

Animal Model: C57BL/6 mice.

Procedure:

-

Induction of Lung Injury:

-

Administer LPS (e.g., 5 mg/kg) via intratracheal or intraperitoneal injection.

-

-

Treatment:

-

Administer LXA4 or vehicle at a specified time point before or after LPS challenge.

-

-

Sample Collection and Analysis:

-

At a designated time point after LPS administration (e.g., 24 hours), perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF).

-

Measure the total protein concentration in the BALF as an indicator of alveolar-capillary barrier permeability.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF by ELISA.

-

Collect lung tissue to measure MPO activity and for histological examination.

-

Signaling Pathways and Experimental Workflows

This compound/A4 Signaling Pathway

This compound and A4 exert their pro-resolving effects primarily through the G protein-coupled receptor, ALX/FPR2. Binding of the lipoxin to this receptor initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways and the promotion of resolution.

Caption: this compound/A4 signaling through the ALX/FPR2 receptor.

Experimental Workflow for a Murine Model of Acute Lung Injury

The following diagram illustrates a typical experimental workflow for studying the effects of this compound or its analogs in a mouse model of LPS-induced acute lung injury.

Caption: Workflow for an acute lung injury animal model.

Conclusion

The available data, although limited for this compound, suggest that it shares the potent anti-inflammatory and pro-resolving properties of its more extensively studied counterpart, Lipoxin A4. The findings from the mouse dorsal air pouch model demonstrate the ability of 15-epi-LXA5 to reduce neutrophil infiltration and pro-inflammatory cytokine levels while promoting the recruitment of macrophages and the production of the anti-inflammatory cytokine IL-10.

The comprehensive data on LXA4 across various models of inflammatory disease, including psoriasis, colitis, lung injury, and arthritis, provide a strong rationale for further investigation into the therapeutic potential of LXA5. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research in this promising area. Further studies are warranted to fully elucidate the efficacy and mechanisms of action of this compound in a broader range of inflammatory conditions and to explore its potential as a novel therapeutic agent for the resolution of inflammation.

References

- 1. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-epi-Lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Lipoxin A5 in Animal Models of Inflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxins are endogenous specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. Derived from polyunsaturated fatty acids, they actively orchestrate the return to tissue homeostasis by inhibiting leukocyte trafficking, stimulating the clearance of apoptotic cells, and downregulating pro-inflammatory cytokine production.[1] Among the lipoxin family, Lipoxin A4 (LXA4) has been extensively studied for its potent anti-inflammatory and pro-resolving properties. This technical guide focuses on the emerging role of Lipoxin A5 (LXA5), a lesser-known but structurally related lipoxin, in animal models of inflammatory disease. Due to the limited availability of data specifically on LXA5, this guide will also present comparative data on the well-characterized effects of LXA4 to provide a broader context for its potential therapeutic applications.

This document provides a comprehensive overview of the quantitative effects of LXA5 and LXA4 in various inflammatory models, detailed experimental protocols for key studies, and a visual representation of the signaling pathways involved.

Data Presentation: Quantitative Effects of this compound and Lipoxin A4

The following tables summarize the quantitative data from studies investigating the effects of this compound and Lipoxin A4 in various animal models of inflammatory diseases.

Table 1: Effects of 15-epi-Lipoxin A5 Methyl Ester in a Mouse Dorsal Air Pouch Model of TNF-α-induced Inflammation

| Parameter | Vehicle Control | 15-epi-LXA5-ME (100 ng, i.v.) | Percentage Change | Reference |

| Total Exudate Cells (x10⁶) at 24h | ~12.5 | ~7.5 | ↓ 40% | [2] |

| Exudate Neutrophils (x10⁶) at 24h | ~10.0 | ~5.0 | ↓ 50% | [2] |

| Exudate Macrophages (x10⁶) at 24h | ~1.0 | ~1.5 | ↑ 50% | [2] |

| IL-1β (pg/mL) in exudate at 24h | ~150 | ~50 | ↓ 67% | [3] |

| IL-6 (pg/mL) in exudate at 24h | ~4000 | ~1500 | ↓ 62.5% | |

| CXCL1 (pg/mL) in exudate at 24h | ~6000 | ~2000 | ↓ 67% | |

| IL-10 (pg/mL) in exudate at 24h | ~50 | ~150 | ↑ 200% |

Table 2: Effects of Lipoxin A4 in a Mouse Model of Imiquimod-Induced Psoriasis

| Parameter | Control | Imiquimod (IMQ) | IMQ + LXA4 (10 mg/kg/day, i.p.) | Reference |

| Psoriasis Area and Severity Index (PASI) Score (Day 7) | 0 | ~8.5 | ~3.5 | |

| Epidermal Thickness (µm) | ~15 | ~80 | ~30 | |

| IL-17A in serum (pg/mL) | Undetectable | ~400 | ~150 | |

| TNF-α in serum (pg/mL) | ~20 | ~120 | ~50 | |

| IL-1β in serum (pg/mL) | Undetectable | ~150 | ~60 | |

| CCL20 in serum (pg/mL) | ~50 | ~300 | ~120 |

Table 3: Effects of a Lipoxin A4 Analog (ZK-192) in a Mouse Model of TNBS-Induced Colitis

| Parameter | Control | TNBS | TNBS + ZK-192 (1 mg/kg, p.o.) | Reference |

| Change in Body Weight (%) | Gain | ~ -20% | ~ -5% | |

| Macroscopic Damage Score | 0 | ~4.5 | ~1.5 | |

| Myeloperoxidase (MPO) Activity (U/mg protein) | ~0.2 | ~2.5 | ~0.8 | |

| TNF-α mRNA (relative expression) | 1 | ~12 | ~4 | |

| IFN-γ mRNA (relative expression) | 1 | ~8 | ~2.5 |

Table 4: Effects of Lipoxin A4 in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Control | LPS | LPS + LXA4 | Reference |

| Total Cells in BALF (x10⁵) | ~0.5 | ~8.0 | ~4.0 | |

| Neutrophils in BALF (%) | <5% | ~80% | ~40% | |

| MPO Activity in Lung (U/g tissue) | ~1.0 | ~6.0 | ~3.0 | |

| TNF-α in BALF (pg/mL) | <50 | ~500 | ~200 | |

| IL-6 in BALF (pg/mL) | <20 | ~400 | ~150 |

Table 5: Effects of Lipoxin A4 in a Mouse Model of Collagen-Induced Arthritis

| Parameter | Control | CIA | CIA + LXA4 | Reference |

| Arthritis Severity Score | 0 | Increased | Decreased | |

| TNF-α in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| IL-6 in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| IL-1β in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| p-p38/total p38 ratio in Synovial Tissue | Low | High | Reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Mouse Dorsal Air Pouch Model of Inflammation (for 15-epi-Lipoxin A5)

Objective: To evaluate the anti-inflammatory and pro-resolving effects of 15-epi-LXA5 in a model of localized inflammation.

Animal Model: Male BALB/c mice (7 weeks old).

Procedure:

-

Air Pouch Formation:

-

Anesthetize mice with isoflurane.

-

Inject 3 mL of sterile air subcutaneously into the dorsal region on day 0 and day 3 to create a stable air pouch.

-

-

Induction of Inflammation:

-

On day 6, inject 1 mL of sterile saline containing 25 ng of recombinant murine TNF-α directly into the air pouch.

-

-

Treatment:

-

Administer 15-epi-LXA5 methyl ester (100 ng in 100 µL of sterile saline) or vehicle (sterile saline) intravenously 10 minutes prior to TNF-α challenge.

-

-

Sample Collection and Analysis:

-

At 24 hours post-challenge, euthanize the mice.

-

Lavage the air pouch with 2 mL of sterile saline.

-

Collect the exudate and centrifuge to separate cells from the supernatant.

-

Determine total cell counts using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Measure cytokine and chemokine levels (IL-1β, IL-6, CXCL1, IL-10) in the cell-free supernatant using ELISA.

-

Imiquimod-Induced Psoriasis-Like Dermatitis in Mice (for Lipoxin A4)

Objective: To assess the therapeutic potential of LXA4 in a model of psoriasis.

Animal Model: Male BALB/c mice (6-8 weeks old).

Procedure:

-

Induction of Psoriasis-like Dermatitis:

-

Shave the dorsal skin of the mice.

-

Apply 62.5 mg of 5% imiquimod (IMQ) cream daily to the shaved back for 7 consecutive days.

-

-

Treatment:

-

Administer LXA4 (10 mg/kg/day) or vehicle intraperitoneally daily, prior to the application of IMQ cream.

-

-

Assessment of Disease Severity:

-

Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.

-

Measure epidermal thickness from histological sections of skin biopsies taken at the end of the experiment.

-

-

Sample Collection and Analysis:

-

On day 8, collect blood samples for serum cytokine analysis (IL-17A, TNF-α, IL-1β, CCL20) by ELISA.

-

Collect skin tissue for histological analysis (H&E staining) and to measure local inflammatory markers.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (for Lipoxin A4 analog)

Objective: To investigate the efficacy of a Lipoxin A4 analog in a model of inflammatory bowel disease.

Animal Model: Female BALB/c mice.

Procedure:

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

-

-

Treatment:

-

Administer the LXA4 analog ZK-192 (e.g., 1 mg/kg) or vehicle orally once daily, starting on the same day as DSS administration (preventive) or after the onset of clinical signs (therapeutic).

-

-

Assessment of Disease Activity:

-

Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the mice and collect the colon.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess tissue damage.

-

Measure myeloperoxidase (MPO) activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

-

Analyze the expression of inflammatory cytokine mRNA (e.g., TNF-α, IFN-γ) in the colonic mucosa by qRT-PCR.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (for Lipoxin A4)

Objective: To evaluate the protective effects of LXA4 in a model of acute lung inflammation.

Animal Model: C57BL/6 mice.

Procedure:

-

Induction of Lung Injury:

-

Administer LPS (e.g., 5 mg/kg) via intratracheal or intraperitoneal injection.

-

-

Treatment:

-

Administer LXA4 or vehicle at a specified time point before or after LPS challenge.

-

-

Sample Collection and Analysis:

-

At a designated time point after LPS administration (e.g., 24 hours), perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF).

-

Measure the total protein concentration in the BALF as an indicator of alveolar-capillary barrier permeability.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF by ELISA.

-

Collect lung tissue to measure MPO activity and for histological examination.

-

Signaling Pathways and Experimental Workflows

This compound/A4 Signaling Pathway

This compound and A4 exert their pro-resolving effects primarily through the G protein-coupled receptor, ALX/FPR2. Binding of the lipoxin to this receptor initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways and the promotion of resolution.

Caption: this compound/A4 signaling through the ALX/FPR2 receptor.

Experimental Workflow for a Murine Model of Acute Lung Injury

The following diagram illustrates a typical experimental workflow for studying the effects of this compound or its analogs in a mouse model of LPS-induced acute lung injury.

Caption: Workflow for an acute lung injury animal model.

Conclusion

The available data, although limited for this compound, suggest that it shares the potent anti-inflammatory and pro-resolving properties of its more extensively studied counterpart, Lipoxin A4. The findings from the mouse dorsal air pouch model demonstrate the ability of 15-epi-LXA5 to reduce neutrophil infiltration and pro-inflammatory cytokine levels while promoting the recruitment of macrophages and the production of the anti-inflammatory cytokine IL-10.

The comprehensive data on LXA4 across various models of inflammatory disease, including psoriasis, colitis, lung injury, and arthritis, provide a strong rationale for further investigation into the therapeutic potential of LXA5. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research in this promising area. Further studies are warranted to fully elucidate the efficacy and mechanisms of action of this compound in a broader range of inflammatory conditions and to explore its potential as a novel therapeutic agent for the resolution of inflammation.

References

- 1. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-epi-Lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Lipoxin A5 and its Interaction with the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound interacts with the innate immune system. It details the molecular pathways, presents quantitative data on its effects on key innate immune cells, outlines relevant experimental protocols, and provides visual representations of signaling cascades and experimental workflows to support further research and drug development in the field of resolution pharmacology.

Introduction to this compound and Inflammation Resolution

Inflammation is a fundamental protective response of the innate immune system to infection or tissue injury. The process is characterized by the recruitment of leukocytes, primarily neutrophils followed by monocytes, to the site of insult to clear pathogens and cellular debris.[1] While essential for host defense, uncontrolled or unresolved inflammation can lead to significant tissue damage and the development of chronic inflammatory diseases.[2][3]

The resolution of inflammation is now understood to be an active, highly regulated process, not merely the passive dissipation of pro-inflammatory signals.[4] Specialized pro-resolving mediators, including lipoxins, resolvins, protectins, and maresins, are key players in orchestrating this return to homeostasis.[5] Lipoxins, the first class of SPMs to be identified, act as "braking signals" to limit excessive leukocyte infiltration and promote the clearance of apoptotic cells, thereby facilitating tissue repair.

This compound is a member of the 5-series of lipoxins, synthesized from EPA through the sequential action of lipoxygenases. It exerts potent anti-inflammatory and pro-resolving actions by engaging specific cell surface receptors on innate immune cells, modulating their function to dampen inflammation and promote healing.

Interaction of this compound with the Innate Immune System

This compound modulates the activity of key innate immune cells, primarily neutrophils and macrophages, to promote the resolution of inflammation. Its effects are mediated through specific receptor binding and the subsequent activation of intracellular signaling pathways.

The ALX/FPR2 Receptor: The Primary Target of this compound

The biological actions of this compound, much like its structural analog Lipoxin A4, are predominantly mediated through the A Lipoxin Receptor/Formyl Peptide Receptor 2 (ALX/FPR2) . ALX/FPR2 is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages. The binding of this compound to ALX/FPR2 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and activate pro-resolving pathways. While ALX/FPR2 is the principal receptor, some studies suggest that lipoxins may also interact with other receptors, such as the aryl hydrocarbon receptor (AhR) and cysteinyl-leukotriene receptors, to exert their effects.

Effects on Neutrophils

Neutrophils are the first responders to sites of inflammation, and their timely clearance is crucial for the resolution phase. This compound modulates several key functions of neutrophils:

-

Inhibition of Chemotaxis and Transmigration: this compound can inhibit the migration of neutrophils towards chemoattractants, thereby limiting their excessive accumulation at the inflammatory site.

-

Promotion of Apoptosis and Efferocytosis: Lipoxins can promote the apoptosis (programmed cell death) of neutrophils. This is a critical step in the resolution process, as it prevents the release of harmful granular contents from necrotic neutrophils. Subsequently, these apoptotic neutrophils are cleared by macrophages in a process called efferocytosis.

-

Regulation of Oxidative Burst: Lipoxins have been shown to modulate the production of reactive oxygen species (ROS) by neutrophils, a key component of their antimicrobial activity that can also cause tissue damage if excessive.

Effects on Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation. This compound influences macrophage function in the following ways:

-

Promotion of Efferocytosis: this compound enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis). This process is non-phlogistic (does not elicit an inflammatory response) and triggers the release of anti-inflammatory and pro-resolving mediators by the macrophage.

-

Polarization towards a Pro-Resolving Phenotype: Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. This compound promotes the polarization of macrophages from an M1 to an M2-like phenotype, characterized by the increased expression of markers like Arginase-1 (Arg-1) and CD206, and the production of anti-inflammatory cytokines such as IL-10.

-

Modulation of Cytokine Production: this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.

Signaling Pathways Activated by this compound

The binding of this compound to the ALX/FPR2 receptor triggers a complex network of intracellular signaling pathways that ultimately mediate its pro-resolving effects.

Key Downstream Signaling Cascades

Upon ligand binding, the ALX/FPR2 receptor can couple to various G proteins to initiate downstream signaling. Key pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is often associated with cell survival and can contribute to the increased lifespan of macrophages, allowing them to efficiently clear apoptotic cells.

-

Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is another important signaling cascade that can be modulated by lipoxins to influence gene expression and cellular responses.

-

Inhibition of Pro-inflammatory Transcription Factors: A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the activation of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . By preventing the translocation of these factors to the nucleus, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the primary signaling pathway of this compound upon binding to the ALX/FPR2 receptor.

Quantitative Data on this compound's Effects

While specific IC50 and EC50 values for this compound are not extensively reported in the literature, studies on its close analog, 15-epi-Lipoxin A5 methyl ester (referred to as Compound II or CII in the cited study), provide valuable quantitative insights into its potent pro-resolving effects in an in vivo model of inflammation (mouse dorsal air pouch).

Effect on Leukocyte Infiltration in an Inflammatory Exudate

The following table summarizes the effect of intravenously administered 15-epi-Lipoxin A5-ME (1 µg per mouse) on the number of total inflammatory cells, neutrophils, and macrophages in a TNF-α-induced inflammatory exudate at 24 and 72 hours post-challenge.

| Cell Type | Treatment | Cell Count (x 10^5) at 24h (Mean ± SEM) | Cell Count (x 10^5) at 72h (Mean ± SEM) |

| Total Inflammatory Cells | Vehicle | 150 ± 20 | 50 ± 10 |

| 15-epi-LXA5-ME | 80 ± 15 | 20 ± 5 | |

| Neutrophils | Vehicle | 120 ± 18 | 25 ± 8 |

| 15-epi-LXA5-ME | 60 ± 12 | 5 ± 2 | |

| Macrophages | Vehicle | 30 ± 5 | 25 ± 6 |

| 15-epi-LXA5-ME | 20 ± 4 | 15 ± 3 | |

| *p < 0.05 compared to vehicle control. |

Modulation of Cytokine and Chemokine Levels in Inflammatory Exudate

The table below presents the effect of 15-epi-Lipoxin A5-ME (1 µg per mouse, administered intravenously) on the levels of pro- and anti-inflammatory cytokines and chemokines in the inflammatory exudate at 24 hours post-TNF-α challenge.

| Cytokine/Chemokine | Treatment | Concentration (pg/mL) (Mean ± SEM) |

| IL-1β | Vehicle | 150 ± 25 |

| 15-epi-LXA5-ME | 75 ± 15 | |

| IL-6 | Vehicle | 2500 ± 400 |

| 15-epi-LXA5-ME | 1200 ± 200 | |

| CXCL1 (KC) | Vehicle | 3000 ± 500 |

| 15-epi-LXA5-ME | 1500 ± 300 | |

| IL-10 | Vehicle | 50 ± 10 |

| 15-epi-LXA5-ME | 120 ± 20 | |

| *p < 0.05 compared to vehicle control. |

Enhancement of Macrophage Efferocytosis

Treatment with 15-epi-Lipoxin A5-ME (1 µg per mouse, i.v.) significantly increased the percentage of macrophages performing efferocytosis of apoptotic neutrophils in the inflammatory exudate at 24 hours.

| Treatment | Percentage of Macrophages Performing Efferocytosis (Mean ± SEM) |

| Vehicle | 15 ± 3% |

| 15-epi-LXA5-ME | 35 ± 5% |

| p < 0.05 compared to vehicle control. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with the innate immune system.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant and can be used to assess the inhibitory effects of this compound.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Isolated human or murine neutrophils

-

Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP), typically 10-100 nM

-

This compound or its analogs at various concentrations

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Cell staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., myeloperoxidase assay or fluorescent labeling)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Chamber Assembly: Place the chemoattractant (fMLP) in the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells. Carefully place the polycarbonate membrane over the lower wells.

-

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

-

Quantification: After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane. Fix and stain the membrane to visualize the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing the cells on the lower filter and measuring the activity of myeloperoxidase, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence of the migrated cells.

The following diagram illustrates the workflow for a typical neutrophil chemotaxis assay.

Macrophage Efferocytosis Assay

This assay measures the ability of macrophages to phagocytose apoptotic cells and can be used to evaluate the enhancing effect of this compound.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

"Target" cells to be induced into apoptosis (e.g., Jurkat T cells or neutrophils)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent labels for target cells (e.g., Calcein-AM for live cells, and a pH-sensitive dye like pHrodo Red for engulfed and acidified cells)

-

This compound or its analogs

-

Macrophage culture medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Macrophage Preparation: Culture macrophages in appropriate plates to achieve a confluent monolayer.

-

Preparation of Apoptotic Cells: Label the target cells with a fluorescent dye (e.g., Calcein-AM). Induce apoptosis in the labeled target cells. Monitor for signs of apoptosis such as membrane blebbing.

-

Macrophage Treatment: Pre-treat the macrophage monolayer with this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Co-culture: Add the apoptotic target cells to the macrophage monolayer at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Incubation: Co-culture the cells for 1-2 hours at 37°C to allow for efferocytosis.

-

Washing: Gently wash the co-culture to remove non-engulfed apoptotic cells.

-

Quantification:

-

Fluorescence Microscopy: Visualize the macrophages and count the number of engulfed fluorescently labeled apoptotic cells per macrophage.

-

Flow Cytometry: If a second, pH-sensitive dye is used on the apoptotic cells, efferocytosis can be quantified by flow cytometry. Macrophages that have engulfed apoptotic cells will become fluorescent for both the initial label and the pH-sensitive dye as the apoptotic cells are internalized into acidic phagosomes.

-

Measurement of Cytokine Production

This protocol outlines the general steps for quantifying the effect of this compound on cytokine production by macrophages.

Materials:

-

Macrophage cell line or primary macrophages

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

This compound or its analogs

-

Cell culture medium and plates

-

Reagents for quantifying cytokines (e.g., ELISA kits for specific cytokines like TNF-α, IL-6, IL-10, or reagents for qRT-PCR to measure mRNA levels)

Protocol:

-

Cell Culture: Plate macrophages in multi-well plates and allow them to adhere.

-

Treatment: Pre-treat the macrophages with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulation: Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production. Include unstimulated controls.

-

Incubation: Incubate the cells for a time period appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α mRNA, 18-24 hours for protein in the supernatant).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for protein analysis by ELISA.

-

Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis by qRT-PCR.

-

-

Quantification:

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay according to the manufacturer's instructions to determine the concentration of the secreted cytokine in the supernatant.

-

qRT-PCR: Perform reverse transcription of the extracted RNA to cDNA, followed by quantitative PCR using primers specific for the cytokine genes of interest and a housekeeping gene for normalization.

-

Conclusion and Future Directions

This compound is a potent endogenous mediator that plays a crucial role in the active resolution of inflammation through its interactions with the innate immune system. By binding to the ALX/FPR2 receptor on neutrophils and macrophages, this compound orchestrates a switch from a pro-inflammatory to a pro-resolving state, characterized by the inhibition of neutrophil infiltration, enhancement of efferocytosis, and modulation of cytokine production. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs.

Future research should focus on elucidating the precise dose-response relationships of this compound in various in vitro and in vivo models, identifying specific biomarkers of its pro-resolving activity, and developing stable synthetic analogs with enhanced therapeutic profiles for the treatment of a wide range of chronic inflammatory diseases. The continued exploration of the signaling pathways and cellular mechanisms governed by this compound will undoubtedly pave the way for novel resolution-based therapies.

References

- 1. LPS induces IL-10 production by human alveolar macrophages via MAPKinases- and Sp1-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro phenotypic effects of Lipoxin A4 on M1 and M2 polarized macrophages derived from THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring neutrophil speed and directionality during chemotaxis, directly from a droplet of whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Lipoxin A5 and its Interaction with the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound interacts with the innate immune system. It details the molecular pathways, presents quantitative data on its effects on key innate immune cells, outlines relevant experimental protocols, and provides visual representations of signaling cascades and experimental workflows to support further research and drug development in the field of resolution pharmacology.

Introduction to this compound and Inflammation Resolution

Inflammation is a fundamental protective response of the innate immune system to infection or tissue injury. The process is characterized by the recruitment of leukocytes, primarily neutrophils followed by monocytes, to the site of insult to clear pathogens and cellular debris.[1] While essential for host defense, uncontrolled or unresolved inflammation can lead to significant tissue damage and the development of chronic inflammatory diseases.[2][3]

The resolution of inflammation is now understood to be an active, highly regulated process, not merely the passive dissipation of pro-inflammatory signals.[4] Specialized pro-resolving mediators, including lipoxins, resolvins, protectins, and maresins, are key players in orchestrating this return to homeostasis.[5] Lipoxins, the first class of SPMs to be identified, act as "braking signals" to limit excessive leukocyte infiltration and promote the clearance of apoptotic cells, thereby facilitating tissue repair.

This compound is a member of the 5-series of lipoxins, synthesized from EPA through the sequential action of lipoxygenases. It exerts potent anti-inflammatory and pro-resolving actions by engaging specific cell surface receptors on innate immune cells, modulating their function to dampen inflammation and promote healing.

Interaction of this compound with the Innate Immune System

This compound modulates the activity of key innate immune cells, primarily neutrophils and macrophages, to promote the resolution of inflammation. Its effects are mediated through specific receptor binding and the subsequent activation of intracellular signaling pathways.

The ALX/FPR2 Receptor: The Primary Target of this compound

The biological actions of this compound, much like its structural analog Lipoxin A4, are predominantly mediated through the A Lipoxin Receptor/Formyl Peptide Receptor 2 (ALX/FPR2) . ALX/FPR2 is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages. The binding of this compound to ALX/FPR2 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and activate pro-resolving pathways. While ALX/FPR2 is the principal receptor, some studies suggest that lipoxins may also interact with other receptors, such as the aryl hydrocarbon receptor (AhR) and cysteinyl-leukotriene receptors, to exert their effects.

Effects on Neutrophils

Neutrophils are the first responders to sites of inflammation, and their timely clearance is crucial for the resolution phase. This compound modulates several key functions of neutrophils:

-

Inhibition of Chemotaxis and Transmigration: this compound can inhibit the migration of neutrophils towards chemoattractants, thereby limiting their excessive accumulation at the inflammatory site.

-

Promotion of Apoptosis and Efferocytosis: Lipoxins can promote the apoptosis (programmed cell death) of neutrophils. This is a critical step in the resolution process, as it prevents the release of harmful granular contents from necrotic neutrophils. Subsequently, these apoptotic neutrophils are cleared by macrophages in a process called efferocytosis.

-

Regulation of Oxidative Burst: Lipoxins have been shown to modulate the production of reactive oxygen species (ROS) by neutrophils, a key component of their antimicrobial activity that can also cause tissue damage if excessive.

Effects on Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation. This compound influences macrophage function in the following ways:

-

Promotion of Efferocytosis: this compound enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis). This process is non-phlogistic (does not elicit an inflammatory response) and triggers the release of anti-inflammatory and pro-resolving mediators by the macrophage.

-

Polarization towards a Pro-Resolving Phenotype: Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. This compound promotes the polarization of macrophages from an M1 to an M2-like phenotype, characterized by the increased expression of markers like Arginase-1 (Arg-1) and CD206, and the production of anti-inflammatory cytokines such as IL-10.

-

Modulation of Cytokine Production: this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.

Signaling Pathways Activated by this compound

The binding of this compound to the ALX/FPR2 receptor triggers a complex network of intracellular signaling pathways that ultimately mediate its pro-resolving effects.

Key Downstream Signaling Cascades

Upon ligand binding, the ALX/FPR2 receptor can couple to various G proteins to initiate downstream signaling. Key pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is often associated with cell survival and can contribute to the increased lifespan of macrophages, allowing them to efficiently clear apoptotic cells.

-

Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is another important signaling cascade that can be modulated by lipoxins to influence gene expression and cellular responses.

-

Inhibition of Pro-inflammatory Transcription Factors: A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the activation of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . By preventing the translocation of these factors to the nucleus, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the primary signaling pathway of this compound upon binding to the ALX/FPR2 receptor.

Quantitative Data on this compound's Effects

While specific IC50 and EC50 values for this compound are not extensively reported in the literature, studies on its close analog, 15-epi-Lipoxin A5 methyl ester (referred to as Compound II or CII in the cited study), provide valuable quantitative insights into its potent pro-resolving effects in an in vivo model of inflammation (mouse dorsal air pouch).

Effect on Leukocyte Infiltration in an Inflammatory Exudate

The following table summarizes the effect of intravenously administered 15-epi-Lipoxin A5-ME (1 µg per mouse) on the number of total inflammatory cells, neutrophils, and macrophages in a TNF-α-induced inflammatory exudate at 24 and 72 hours post-challenge.

| Cell Type | Treatment | Cell Count (x 10^5) at 24h (Mean ± SEM) | Cell Count (x 10^5) at 72h (Mean ± SEM) |

| Total Inflammatory Cells | Vehicle | 150 ± 20 | 50 ± 10 |

| 15-epi-LXA5-ME | 80 ± 15 | 20 ± 5 | |

| Neutrophils | Vehicle | 120 ± 18 | 25 ± 8 |

| 15-epi-LXA5-ME | 60 ± 12 | 5 ± 2 | |

| Macrophages | Vehicle | 30 ± 5 | 25 ± 6 |

| 15-epi-LXA5-ME | 20 ± 4 | 15 ± 3 | |

| *p < 0.05 compared to vehicle control. |

Modulation of Cytokine and Chemokine Levels in Inflammatory Exudate

The table below presents the effect of 15-epi-Lipoxin A5-ME (1 µg per mouse, administered intravenously) on the levels of pro- and anti-inflammatory cytokines and chemokines in the inflammatory exudate at 24 hours post-TNF-α challenge.

| Cytokine/Chemokine | Treatment | Concentration (pg/mL) (Mean ± SEM) |

| IL-1β | Vehicle | 150 ± 25 |

| 15-epi-LXA5-ME | 75 ± 15 | |

| IL-6 | Vehicle | 2500 ± 400 |

| 15-epi-LXA5-ME | 1200 ± 200 | |

| CXCL1 (KC) | Vehicle | 3000 ± 500 |

| 15-epi-LXA5-ME | 1500 ± 300 | |

| IL-10 | Vehicle | 50 ± 10 |

| 15-epi-LXA5-ME | 120 ± 20 | |

| *p < 0.05 compared to vehicle control. |

Enhancement of Macrophage Efferocytosis

Treatment with 15-epi-Lipoxin A5-ME (1 µg per mouse, i.v.) significantly increased the percentage of macrophages performing efferocytosis of apoptotic neutrophils in the inflammatory exudate at 24 hours.

| Treatment | Percentage of Macrophages Performing Efferocytosis (Mean ± SEM) |

| Vehicle | 15 ± 3% |

| 15-epi-LXA5-ME | 35 ± 5% |

| p < 0.05 compared to vehicle control. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with the innate immune system.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant and can be used to assess the inhibitory effects of this compound.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Isolated human or murine neutrophils

-

Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP), typically 10-100 nM

-

This compound or its analogs at various concentrations

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Cell staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., myeloperoxidase assay or fluorescent labeling)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Chamber Assembly: Place the chemoattractant (fMLP) in the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells. Carefully place the polycarbonate membrane over the lower wells.

-

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

-

Quantification: After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane. Fix and stain the membrane to visualize the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing the cells on the lower filter and measuring the activity of myeloperoxidase, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence of the migrated cells.

The following diagram illustrates the workflow for a typical neutrophil chemotaxis assay.

Macrophage Efferocytosis Assay

This assay measures the ability of macrophages to phagocytose apoptotic cells and can be used to evaluate the enhancing effect of this compound.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

"Target" cells to be induced into apoptosis (e.g., Jurkat T cells or neutrophils)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent labels for target cells (e.g., Calcein-AM for live cells, and a pH-sensitive dye like pHrodo Red for engulfed and acidified cells)

-

This compound or its analogs

-

Macrophage culture medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Macrophage Preparation: Culture macrophages in appropriate plates to achieve a confluent monolayer.

-

Preparation of Apoptotic Cells: Label the target cells with a fluorescent dye (e.g., Calcein-AM). Induce apoptosis in the labeled target cells. Monitor for signs of apoptosis such as membrane blebbing.

-

Macrophage Treatment: Pre-treat the macrophage monolayer with this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Co-culture: Add the apoptotic target cells to the macrophage monolayer at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Incubation: Co-culture the cells for 1-2 hours at 37°C to allow for efferocytosis.

-

Washing: Gently wash the co-culture to remove non-engulfed apoptotic cells.

-

Quantification:

-

Fluorescence Microscopy: Visualize the macrophages and count the number of engulfed fluorescently labeled apoptotic cells per macrophage.

-